N-[1-(2,4-dimethylphenyl)propyl]propanamide
Overview
Description
N-[1-(2,4-dimethylphenyl)propyl]propanamide is an organic compound with the molecular formula C14H21NO. It is characterized by the presence of a propanamide group attached to a 2,4-dimethylphenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(2,4-dimethylphenyl)propyl]propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylpropylamine with propanoyl chloride under controlled conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylphenyl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)propyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)acetamide
- N-(2,4-dimethylphenyl)butanamide
Uniqueness
N-[1-(2,4-dimethylphenyl)propyl]propanamide is unique due to its specific structural features, such as the propanamide group and the 2,4-dimethyl substitution on the phenyl ring. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-13(15-14(16)6-2)12-8-7-10(3)9-11(12)4/h7-9,13H,5-6H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANYDIGKOSPHIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)NC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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